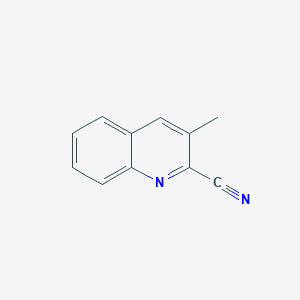

3-Methylquinoline-2-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-methylquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAMRGQXHVSGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320480 | |

| Record name | 3-methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19051-05-9 | |

| Record name | 19051-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinoline-2-carbonitrile: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline-2-carbonitrile, a substituted quinoline derivative, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 3-position and a nitrile group at the 2-position of the quinoline ring system creates a unique electronic and steric profile, offering potential for novel molecular interactions and applications. This guide provides a comprehensive overview of the fundamental properties of 3-Methylquinoline-2-carbonitrile, including its synthesis, spectroscopic signature, and safety considerations, to support its application in research and development.

Chemical and Physical Properties

3-Methylquinoline-2-carbonitrile is a solid at room temperature with a defined melting point, indicating a crystalline structure.[3] A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-Methylquinoline-2-carbonitrile | [4][5] |

| CAS Number | 19051-05-9 | [4] |

| Molecular Formula | C₁₁H₈N₂ | [4][5] |

| Molecular Weight | 168.20 g/mol | [4] |

| Melting Point | 130–131 °C | [3] |

| Appearance | White solid | [3] |

| Boiling Point | Not available | [4] |

| Solubility | Data not widely available, but likely soluble in common organic solvents. |

Synthesis of 3-Methylquinoline-2-carbonitrile

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. The Friedländer synthesis and its variations are among the most common and effective methods.[6][7][8][9]

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[6][7] For the synthesis of 3-methyl-2-cyanoquinolines, a potential pathway would involve the reaction of a 2-aminobenzaldehyde or 2-aminophenyl ketone with propionitrile.

A documented method for the preparation of 3-Methylquinoline-2-carbonitrile is through a domino nitro reduction-Friedländer heterocyclization.[3] This approach utilizes a 2-nitrobenzaldehyde and an active methylene compound in the presence of a reducing agent. The in situ reduction of the nitro group to an amine is immediately followed by the Friedländer condensation to form the quinoline ring.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [3]

This is a representative protocol based on the cited literature and may require optimization.

-

Reaction Setup: To a solution of the appropriate 2-nitrobenzaldehyde in a suitable solvent (e.g., acetic acid), add the active methylene compound (e.g., an activated ketone).

-

Reduction: Introduce a reducing agent, such as iron powder in acetic acid (Fe/AcOH), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to facilitate both the reduction of the nitro group and the subsequent cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 3-Methylquinoline-2-carbonitrile as a white solid.

Spectroscopic Characterization

The structural elucidation of 3-Methylquinoline-2-carbonitrile is confirmed through various spectroscopic techniques. The expected and reported spectral data are crucial for its identification and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylquinoline-2-carbonitrile is characterized by the presence of a sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration. This peak is typically observed in the region of 2200-2260 cm⁻¹. A reported value for this absorption is 2223 cm⁻¹.[3] Other characteristic peaks would include those for aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methylquinoline-2-carbonitrile is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl group. Based on the structure, one would anticipate signals in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the methyl protons in the upfield region. A published ¹H NMR spectrum in CDCl₃ shows a singlet at δ 9.01 ppm, and multiplets in the range of δ 7.70-8.04 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon framework. The spectrum of 3-Methylquinoline-2-carbonitrile is expected to display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The nitrile carbon would appear in the range of δ 115-125 ppm. The quaternary carbons of the quinoline ring will also be present, along with the signals for the aromatic CH carbons and the methyl carbon. Based on related structures, the methyl carbon would likely appear in the upfield region (δ 15-25 ppm).[8][10][11]

Mass Spectrometry (MS)

The mass spectrum of 3-Methylquinoline-2-carbonitrile would show a molecular ion peak (M⁺) at m/z = 168, corresponding to its molecular weight. The fragmentation pattern would be characteristic of the quinoline ring system and the substituents. Common fragmentation pathways for quinolines involve the loss of HCN from the molecular ion.[6][12][13][14][15] The presence of the methyl and nitrile groups would also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃•) or the entire nitrile group.

Potential Applications and Biological Activity

The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities.[16][17][18][19] While specific biological studies on 3-Methylquinoline-2-carbonitrile are not extensively reported, its structural features suggest potential for investigation in several therapeutic areas.

-

Anticancer Activity: Many quinoline-carbonitrile derivatives have been investigated as potential anticancer agents.[1][8][20] The nitrile group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The methyl group can provide favorable steric and electronic contributions to enhance binding affinity.

-

Antimicrobial Activity: Quinolone and quinoline derivatives are well-known for their antibacterial properties.[9][19] The planarity of the quinoline ring allows for intercalation with DNA, a mechanism of action for some antimicrobial agents.

-

Enzyme Inhibition: The nitrogen atom in the quinoline ring and the nitrile group can act as ligands for metal ions in the active sites of metalloenzymes, suggesting a potential for enzyme inhibitory activity.

Further biological evaluation of 3-Methylquinoline-2-carbonitrile is warranted to explore its therapeutic potential.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Methylquinoline-2-carbonitrile is a synthetically accessible heterocyclic compound with a well-defined chemical structure and physical properties. Its synthesis can be achieved through established methods like the Friedländer synthesis. The spectroscopic data provide a clear signature for its identification. While specific applications are yet to be fully explored, the presence of the quinoline-carbonitrile scaffold suggests that this molecule holds promise as a building block for the development of novel therapeutic agents and functional materials. Further research into its biological activity and material properties is encouraged to unlock its full potential.

References

-

Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 9, 2026, from [Link]

- Interpretation of mass spectra. (n.d.).

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules. Retrieved January 9, 2026, from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 9, 2026, from [Link]

-

3-Methylquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]

-

13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]

-

3-Isoquinolinecarbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences.

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed. Retrieved January 9, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). YouTube. Retrieved January 9, 2026, from [Link]

-

3-Methylquinoline-2-carbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 9, 2026, from [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

3-Methylquinoline | C10H9N | CID 11926. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Safety data sheet. (n.d.). Retrieved January 9, 2026, from [Link]

-

3-Methylquinoline-2-carbonitrile | C11H8N2 | CID 338331. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Reissert reaction. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Quinoline, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 9, 2026, from [Link]

- A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. (n.d.).

-

Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Reissert Reaction. (n.d.). Cambridge University Press. Retrieved January 9, 2026, from [Link]

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.

-

Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]

-

Reissert indole synthesis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

3-Quinolinecarbonitrile | C10H6N2 | CID 93177. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021, November 15). HETEROCYCLES. Retrieved January 9, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). IUCrData. Retrieved January 9, 2026, from [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. whitman.edu [whitman.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. compoundchem.com [compoundchem.com]

- 19. 3-Methylquinoline(612-58-8) 1H NMR [m.chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3-Methylquinoline-2-carbonitrile (CAS: 19051-05-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline-2-carbonitrile is a heterocyclic organic compound featuring a quinoline core functionalized with a methyl group at the 3-position and a nitrile group at the 2-position. This arrangement of functional groups makes it a valuable and reactive building block in synthetic organic and medicinal chemistry. The quinoline scaffold itself is a "privileged structure," frequently found in natural products, pharmaceuticals, and functional materials.[1][2][3] This guide provides a comprehensive technical overview of 3-Methylquinoline-2-carbonitrile, including its chemical properties, detailed synthetic methodologies with mechanistic considerations, spectroscopic characterization, reactivity profile, and potential applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a research setting.

Compound Profile and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for 3-Methylquinoline-2-carbonitrile is provided below. These properties are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 19051-05-9 | [4] |

| Molecular Formula | C₁₁H₈N₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| IUPAC Name | 3-methylquinoline-2-carbonitrile | |

| InChI Key | VOAMRGQXHVSGNM-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C(C=C2C=CC=CC2=N1)C#N | |

| Appearance | (Predicted) Off-white to yellow solid | |

| Boiling Point | (Predicted) >300 °C | |

| Melting Point | (Predicted) >100 °C | |

| logP | (Predicted) ~2.5-3.0 |

Note: Most physical properties are predicted based on the structure, as extensive experimental data for this specific compound is not widely published. Experimental verification is recommended.

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field in organic chemistry. For 3-Methylquinoline-2-carbonitrile, the most logical and efficient approach is a variation of the Friedländer annulation .

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbon adjacent to an electron-withdrawing group, such as a carbonyl or nitrile).[4][5][6][7] This reaction can be catalyzed by either acid or base.[4]

For the target molecule, the reactants would be 2-aminobenzaldehyde and propionitrile (also known as ethyl cyanide).

Proposed Synthetic Pathway: Friedländer Annulation

The reaction proceeds through an initial condensation followed by a cyclodehydration to form the aromatic quinoline ring.

Caption: Proposed Friedländer synthesis of 3-Methylquinoline-2-carbonitrile.

Causality Behind Experimental Choices:

-

Reactants: 2-Aminobenzaldehyde provides the benzene ring and the nitrogen atom for the quinoline core. Propionitrile provides the C2, C3, the methyl group, and the nitrile group. The α-methylene group (CH₂) in propionitrile is activated by the adjacent electron-withdrawing nitrile group, making its protons acidic enough to be removed by a base.

-

Catalyst: A base catalyst (like potassium hydroxide or sodium ethoxide) is typically used to deprotonate the α-methylene group of the nitrile, forming a carbanion.[4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-aminobenzaldehyde. An acid catalyst could also be used, which would first protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][7]

-

Solvent & Temperature: The reaction is often performed in a high-boiling solvent like ethanol or DMF, or even neat, with heating to drive the dehydration and cyclization steps to completion.[8]

Step-by-Step Experimental Protocol (Illustrative)

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzaldehyde (1.0 eq) and a suitable solvent such as ethanol (5-10 mL per mmol of aldehyde).

-

Reagent Addition: Add propionitrile (1.2-1.5 eq) to the flask. A slight excess ensures the complete consumption of the more valuable aldehyde.

-

Catalyst Introduction: While stirring, add a catalytic amount of a base, such as potassium hydroxide (0.1-0.2 eq), to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water and a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the structure of the synthesized product is critical. Below are the expected spectroscopic signatures for 3-Methylquinoline-2-carbonitrile based on its structure and data from analogous compounds.[9][10][11]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (4H): Multiple signals between δ 7.5-8.5 ppm, corresponding to the protons on the benzo portion of the quinoline ring. |

| - Quinoline H4 (1H): A singlet or narrow doublet around δ 8.0-8.5 ppm. | |

| - Methyl Group (3H): A sharp singlet around δ 2.5-2.8 ppm. | |

| ¹³C NMR | - Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm. |

| - Aromatic/Heteroaromatic Carbons: Multiple signals between δ 120-150 ppm. | |

| - Methyl Carbon (-CH₃): A signal around δ 18-22 ppm. | |

| FT-IR | - C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹.[9][12] |

| - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. | |

| - C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹. | |

| - C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region. | |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 168. |

Chemical Reactivity and Derivatization Potential

The unique arrangement of functional groups in 3-Methylquinoline-2-carbonitrile provides several avenues for further chemical modification.

Caption: Key reactivity sites of 3-Methylquinoline-2-carbonitrile.

-

Reactions of the Nitrile Group: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-methylquinoline-2-carboxylic acid).

-

Reduced to a primary amine ((3-methylquinolin-2-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amine, which is a key pharmacophore in many drugs.

-

-

Reactions of the Quinoline Ring:

-

Electrophilic Aromatic Substitution: The pyridine part of the quinoline ring is electron-deficient, while the benzene part is more electron-rich. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to occur on the benzene ring, primarily at the 5- and 8-positions.[13]

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, especially at positions 2 and 4.[13][14] However, in this molecule, these positions are already substituted.

-

-

Reactions of the Methyl Group: The methyl group can potentially undergo functionalization, such as radical halogenation, to introduce further diversity.

Applications in Research and Drug Development

The quinoline nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs for a wide array of conditions.[1][2][3][15][16] 3-Methylquinoline-2-carbonitrile serves as an excellent starting point for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Many quinoline derivatives have been investigated as anticancer drugs, often targeting specific kinases like EGFR or VEGFR.[9][16] The nitrile group can be a key interaction point or can be converted into other functional groups like amides or amines to modulate activity.

-

Antimicrobial Agents: The quinoline scaffold is famous for its role in antimalarial drugs (e.g., chloroquine) and has been explored for broad-spectrum antibacterial and antifungal properties.[2][3][15] Derivatives of quinoline-carbonitrile have been specifically evaluated as potential DNA-gyrase inhibitors.[15]

-

Anti-inflammatory and Analgesic Agents: Various substituted quinolines have demonstrated significant anti-inflammatory and analgesic effects.[2]

-

CNS and Cardiovascular Agents: The versatility of the quinoline ring has led to its incorporation into drugs targeting the central nervous system and cardiovascular diseases.[2]

The combination of the established biological relevance of the quinoline core with the synthetic versatility of the nitrile and methyl groups makes this compound a highly valuable intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

-

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[17][20]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[17]

-

Chronic Effects: Some quinoline derivatives are suspected mutagens or carcinogens; therefore, this compound should be handled with extreme caution to minimize exposure.[17][20]

-

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19][20]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

3-Methylquinoline-2-carbonitrile, CAS 19051-05-9, is a synthetically accessible and highly versatile heterocyclic compound. Its structure, built upon the pharmacologically significant quinoline core, offers multiple points for chemical modification. The probable ease of synthesis via methods like the Friedländer annulation, combined with the rich reactivity of its nitrile and methyl functional groups, positions it as a valuable intermediate for researchers in organic synthesis and a key building block for professionals in drug development seeking to create novel therapeutic agents. Proper adherence to safety protocols is essential when handling this and related compounds.

References

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- Liu, C., Yang, Z., Ji, J., Li, H., & Zhang, Z. (2023). Synthesis of 4-Pyridinylquinolines via Sugasawa and Friedlander Reaction from 4-Cyanopyridine with Anilines and Ketones. Letters in Organic Chemistry.

- Cheng, C., & Yan, S. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

- Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar.

- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.

- ResearchGate. (n.d.).

- ECORFAN-Bolivia Journal. (n.d.).

- Penta Chemicals. (2025, May 13).

- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.

- Central Drug House. (n.d.).

- El-Gamal, K. M., et al. (2018). Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Journal of Molecular Structure, 1166, 15-33.

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PubMed Central.

- Chemos GmbH & Co. KG. (n.d.).

- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.

- Marella, A., et al. (n.d.).

- Oriental Journal of Chemistry. (n.d.).

- Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.).

- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.

- YouTube. (2020, October 26). Reactivity of Quinoline.

- Updates on Synthesis and Biological Activities of Quinoline Deriv

- BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-3-hydroxyquinoline.

- Synthesis of Quinoline and deriv

- Quinoline-2-carbonitrile. (n.d.). PubMed Central.

- Bartow, E., & McCollum, E. V. (n.d.).

- Scribd. (n.d.). Reactivity Quinoline.

-

PubChem. (n.d.). 3-Methylquinoline. Retrieved from [Link]

- ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 8. du.edu.eg [du.edu.eg]

- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. ecorfan.org [ecorfan.org]

- 15. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. nj.gov [nj.gov]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. lobachemie.com [lobachemie.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. chemos.de [chemos.de]

Molecular structure of 3-Methylquinoline-2-carbonitrile

An In-Depth Technical Guide to the Molecular Structure of 3-Methylquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline core, a foundational structure in medicinal chemistry. The quinoline scaffold is prevalent in a wide array of pharmacologically active agents, valued for its ability to interact with various biological targets.[1][2][3] The strategic placement of a methyl group at the 3-position and a nitrile (cyano) group at the 2-position introduces specific electronic and steric properties that can significantly influence the molecule's reactivity, binding affinity, and overall potential as a lead compound in drug discovery.[4][5][6][7]

This guide provides a comprehensive technical overview of the molecular structure of 3-Methylquinoline-2-carbonitrile. We will delve into the experimental and computational methodologies employed to elucidate its three-dimensional architecture, electronic properties, and spectroscopic signature. By integrating insights from X-ray crystallography, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and computational modeling, this document aims to equip researchers with a foundational understanding of this versatile molecular scaffold.

Synthesis and Derivatization

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a common and effective approach for generating 2-cyanoquinoline derivatives involves the regioselective cyanation of quinoline N-oxides. This method offers a direct route to installing the nitrile group at the C2 position, which is often a crucial pharmacophore.[4]

Conceptual Synthesis Workflow

The following protocol outlines a general, plausible pathway for the synthesis of 2-cyanoquinolines, which can be adapted for 3-methyl substituted precursors. The key is the activation of the quinoline ring via N-oxidation, which facilitates nucleophilic attack by a cyanide source.

Caption: Conceptual workflow for the synthesis of 3-Methylquinoline-2-carbonitrile.

Experimental Protocol: General Cyanation of Quinoline N-Oxides

Causality: The initial N-oxidation step is critical as it electronically modifies the quinoline ring. The electron-withdrawing N-oxide group makes the C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack. Reagents like (Diacetoxyiodo)benzene (PIDA) are used to activate the N-oxide, facilitating the addition of the cyanide nucleophile, often from a source like Trimethylsilyl cyanide (TMSCN), specifically at the C2 position.[4]

-

N-Oxidation: Dissolve the starting material, 3-methylquinoline, in a suitable solvent such as dichloromethane (DCM). Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylquinoline N-oxide.

-

Cyanation: To a solution of the crude 3-methylquinoline N-oxide in a solvent like acetonitrile, add the activator (e.g., PIDA) and the cyanide source (e.g., TMSCN).[4]

-

Reaction and Isolation: Stir the mixture at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent is removed in vacuo. The resulting residue is purified using column chromatography on silica gel to afford the pure 3-Methylquinoline-2-carbonitrile.

Molecular Structure Elucidation

A multi-technique approach is essential for a complete and validated structural characterization of 3-Methylquinoline-2-carbonitrile.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and angles in the solid state.[8][9][10] While specific crystallographic data for the title compound is not publicly available, we can infer its geometric parameters from analyses of closely related quinoline derivatives.[8][11][12] The quinoline ring is expected to be largely planar, with the methyl and nitrile substituents lying in or near this plane.

Table 1: Predicted Crystallographic Parameters for 3-Methylquinoline-2-carbonitrile

| Parameter | Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) |

| Quinoline Core | C-C (aromatic) | 1.36 - 1.42 | - |

| C-N (aromatic) | 1.32 - 1.38 | - | |

| C-C-C (ring) | 118 - 122 | ||

| C-N-C (ring) | 117 - 120 | ||

| Substituents | C(ring)-CN | ~1.44 | - |

| C≡N | ~1.15 | - | |

| C(ring)-CH₃ | ~1.51 | - | |

| C(ring)-C-N | ~178 - 180 | ||

| C(ring)-C-H (methyl) | - | ~109.5 |

Note: These values are estimations based on standard bond lengths and data from similar crystallized quinoline structures.[8][9]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the molecular structure in solution, providing detailed information about the connectivity and chemical environment of each atom.[13][14][15]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The aromatic region (typically 7.5-8.5 ppm) will display a set of doublets and triplets corresponding to the protons on the benzo-fused portion of the ring system. The methyl protons will appear as a singlet further upfield, likely around 2.5-2.7 ppm.[16]

¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The nitrile carbon is a key diagnostic peak, expected to appear in the 117-120 ppm range. The aromatic carbons will resonate between 125-150 ppm. The methyl carbon will be found in the aliphatic region, typically around 15-20 ppm.[17][18]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2-CN | - | ~118 |

| C3-CH₃ | - | ~135 |

| C3-C H₃ | ~2.6 | ~18 |

| C4-H | ~8.2 | ~145 |

| C5-H | ~7.9 | ~128 |

| C6-H | ~7.6 | ~128 |

| C7-H | ~7.8 | ~132 |

| C8-H | ~8.1 | ~130 |

| C4a | - | ~125 |

| C8a | - | ~147 |

Note: Predictions are based on analogous structures and general substituent effects. Actual values may vary.[16][17]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR Spectroscopy: This technique is excellent for identifying functional groups. The most prominent and diagnostic peak for 3-Methylquinoline-2-carbonitrile will be the sharp, strong absorption band corresponding to the C≡N stretch of the nitrile group, typically found in the 2220-2260 cm⁻¹ region.[19] Other expected signals include aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches from the methyl group (<3000 cm⁻¹), and C=C/C=N aromatic ring stretches (1500-1600 cm⁻¹).[13]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 3-Methylquinoline-2-carbonitrile (C₁₁H₈N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 168.0687.[20][21] The fragmentation pattern would likely involve the loss of HCN or the methyl radical, providing further structural confirmation.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data.[3][22] By calculating the optimized molecular geometry, theoretical vibrational frequencies (IR), and NMR chemical shifts, a direct comparison can be made with experimental findings. This synergy helps validate the assigned structure and provides deeper insight into the molecule's electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding its reactivity.[8][10]

Sources

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. 3-Methylquinoline(612-58-8) 1H NMR spectrum [chemicalbook.com]

- 15. ias.ac.in [ias.ac.in]

- 16. ias.ac.in [ias.ac.in]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. 3-Methylquinoline-2-carbonitrile | C11H8N2 | CID 338331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. arctomsci.com [arctomsci.com]

- 22. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

3-Methylquinoline-2-carbonitrile chemical formula C11H8N2

An In-Depth Technical Guide to 3-Methylquinoline-2-carbonitrile (C11H8N2): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methylquinoline-2-carbonitrile (C11H8N2), a heterocyclic compound of significant interest to the scientific and drug development communities. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document delves into the compound's physicochemical properties, spectroscopic signature, rational synthesis design, chemical reactivity, and potential applications as a versatile building block in modern drug discovery. By synthesizing data from established chemical principles and recent research, this guide serves as an essential resource for researchers aiming to leverage the unique characteristics of this molecule in their work.

Introduction to the Quinoline Scaffold

The Quinoline Moiety in Medicinal Chemistry: A Privileged Structure

Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and cardiovascular effects.[3][4] This wide-ranging bioactivity stems from the quinoline nucleus's ability to intercalate into DNA, interact with various enzyme active sites through hydrogen bonding and π-π stacking, and serve as a rigid scaffold for presenting functional groups in a defined spatial orientation. The prevalence of this moiety in both natural products (e.g., quinine) and synthetic drugs underscores its importance in the development of new therapeutic agents.[1][5]

The Role of Cyano and Methyl Substituents in Modulating Bioactivity

The substitution pattern on the quinoline ring is critical for tuning its pharmacological profile. In 3-Methylquinoline-2-carbonitrile, the substituents at the C2 and C3 positions are particularly significant.

-

2-Carbonitrile (-CN) Group: The nitrile group is a versatile functional handle. It is a strong electron-withdrawing group, influencing the electronic properties of the quinoline ring. It can act as a hydrogen bond acceptor, which is crucial for molecular recognition at enzyme active sites. Furthermore, the nitrile can be synthetically transformed into other key functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), providing a gateway to a wide array of derivatives.[6] In some contexts, the cyano group at the C-2 position of the quinoline moiety has been found to be favorable for anti-proliferative activity.[7]

-

3-Methyl (-CH₃) Group: The methyl group at the C3 position provides steric bulk and lipophilicity. This can influence the molecule's binding affinity and selectivity for its biological target, as well as improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.

The specific arrangement of these two groups creates a unique electronic and steric profile, making 3-Methylquinoline-2-carbonitrile an attractive starting point for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and application.

Core Properties

The key physicochemical properties of 3-Methylquinoline-2-carbonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [8] |

| Molecular Weight | 168.19 g/mol | [9] |

| CAS Number | 19051-05-9 | [10][11] |

| Appearance | (Expected) Crystalline Solid | General observation for similar small organic molecules |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, Chloroform, and Methanol. Low solubility in water. | Inferred from related structures |

Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence of a molecule's structure.

2.2.1 Infrared (IR) Spectroscopy: Identifying Key Functional Groups The IR spectrum of 3-Methylquinoline-2-carbonitrile is expected to show characteristic absorption bands that confirm its functional groups.

-

C≡N Stretch: A sharp, intense peak is expected around 2200-2250 cm⁻¹. The nitrile stretch is one of the most easily identifiable peaks in an IR spectrum due to its characteristic position and intensity.[12]

-

C=N and C=C Stretches: Absorptions corresponding to the quinoline ring's aromatic C=C and C=N bonds will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C-H Bends: Aromatic C-H out-of-plane bending in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene portion of the ring.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidating the Structure NMR spectroscopy is the most powerful tool for detailed structural elucidation. Based on the structure of 3-Methylquinoline and related compounds, the following spectral features are predicted.[13][14]

-

¹H NMR:

-

Methyl Protons: A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.

-

Aromatic Protons: A complex multiplet pattern in the δ 7.5-9.0 ppm range, corresponding to the five protons on the quinoline ring system. The H4 proton is expected to be a singlet at a downfield chemical shift due to its proximity to the nitrogen atom and the nitrile group.

-

-

¹³C NMR:

-

Methyl Carbon: An upfield signal around δ 18-22 ppm.

-

Nitrile Carbon (-CN): A signal in the δ 115-120 ppm range.

-

Aromatic Carbons: Multiple signals in the downfield region (δ 120-155 ppm), corresponding to the nine carbons of the quinoline ring. The carbon bearing the nitrile group (C2) and the quaternary carbons would appear at the lower field end of this range.

-

2.2.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and formula. For 3-Methylquinoline-2-carbonitrile, the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would be observed at an m/z value corresponding to its exact mass (C₁₁H₈N₂).

Synthesis and Mechanistic Considerations

Overview of Quinoline Synthesis Strategies

The synthesis of the quinoline ring is a well-trodden path in organic chemistry, with several named reactions providing versatile entry points. The Friedländer annulation is one of the most direct and widely used methods. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or, in this case, a nitrile group.[2][15] This reaction is typically catalyzed by an acid or a base and proceeds via an initial condensation followed by a cyclizing dehydration.

Caption: General workflow for the synthesis of 3-Methylquinoline-2-carbonitrile.

Proposed Synthetic Protocol: A Modified Friedländer Synthesis

This protocol describes a robust method for the synthesis of 3-Methylquinoline-2-carbonitrile.

Objective: To synthesize 3-Methylquinoline-2-carbonitrile from 2-aminoacetophenone and malononitrile.

Materials:

-

2-Aminoacetophenone

-

Malononitrile

-

Potassium hydroxide (KOH) or Piperidine (as base catalyst)

-

Ethanol (as solvent)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate and Brine (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and malononitrile (1.1 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. To this solution, add a catalytic amount of a base such as potassium hydroxide (0.2 eq) or a few drops of piperidine. The choice of base is critical; a strong base like KOH can accelerate the reaction but may also promote side reactions, whereas a milder organic base like piperidine offers more controlled conditions.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. If KOH was used, neutralize the mixture with dilute HCl until it reaches a pH of ~7.

-

Extraction: Reduce the ethanol volume under reduced pressure. Add water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Methylquinoline-2-carbonitrile.

Mechanistic Insight: The Rationale for Experimental Choices

The selection of a base catalyst is a key decision point. The base deprotonates the highly acidic α-methylene protons of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-aminoacetophenone. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups (which then eliminates), or more commonly, a condensation-cyclization pathway leads to the final dehydrated aromatic product. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final dehydration/aromatization step.

Chemical Reactivity and Derivatization Potential

3-Methylquinoline-2-carbonitrile is a versatile intermediate, offering multiple sites for chemical modification.

Caption: Key reactivity sites of 3-Methylquinoline-2-carbonitrile.

Reactions at the Nitrile Moiety: Gateway to Diverse Functionalities

-

Reduction to Amines: The nitrile can be readily reduced to a primary amine, (3-methylquinolin-2-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[6] This aminomethyl-quinoline is a valuable building block for synthesizing amides, sulfonamides, and other derivatives for SAR studies.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid. These acids are precursors for esters and amides and can serve as key fragments in drug design.

Reactions at the Methyl Group

The methyl group at the C3 position is activated by the adjacent aromatic system and can participate in condensation reactions. For instance, it can react with aromatic aldehydes under basic conditions to form styryl-quinoline derivatives, which are themselves a class of biologically active compounds.[16]

Applications in Drug Discovery and Development

The 3-methylquinoline-2-carbonitrile scaffold is a promising starting point for developing inhibitors of various disease-relevant targets.

As a Scaffold for Anticancer Agents

The quinoline core is present in numerous anticancer agents.[5] Specifically, quinoline-2-carbonitrile derivatives have been designed and synthesized as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), which are two validated targets in oncology.[7][17] The rationale is to create hybrid molecules that can disrupt both microtubule dynamics and epigenetic regulation in cancer cells, potentially leading to synergistic antitumor effects and overcoming drug resistance. The 3-methyl-2-carbonitrile core provides a rigid framework to which pharmacophores targeting these enzymes can be attached.

Potential as Antimicrobial or Anti-inflammatory Agents

Given the broad spectrum of activity for quinoline derivatives, this scaffold also holds promise for development in other therapeutic areas.[1][3] By modifying the core structure, it is plausible to develop agents with potent antimicrobial activity against drug-resistant bacteria or anti-inflammatory agents that target key signaling pathways, such as those involving kinases or cytokines.

Case Study: Hypothetical Design of PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Many inhibitors feature a heterocyclic core. 3-Methylquinoline-2-carbonitrile could serve as a fragment for designing novel dual PI3K/mTOR inhibitors.

Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a derivative.

Safety, Handling, and Storage

GHS Hazard Classification

While a specific safety data sheet (SDS) for 3-Methylquinoline-2-carbonitrile must be consulted, related quinoline derivatives are often classified with the following hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18][19]

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation/damage.[18][20][21]

-

Respiratory Irritation: May cause respiratory irritation.[19][20]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][20]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[22]

Conclusion and Future Outlook

3-Methylquinoline-2-carbonitrile represents a molecule of high strategic value for chemical and pharmaceutical research. Its well-defined structure, coupled with multiple points for chemical modification, makes it an ideal scaffold for the synthesis of compound libraries aimed at discovering new therapeutic agents. The established importance of the quinoline core in medicinal chemistry provides a strong foundation for its continued exploration. Future research will likely focus on leveraging this building block to develop highly selective and potent modulators of complex biological targets, from kinases involved in cancer to enzymes critical for microbial survival.

References

-

ResearchGate. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors | Request PDF. [Link]

-

PubMed. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. [Link]

-

PubChem. 3-Methylquinoline-2-carbonitrile | C11H8N2 | CID 338331. [Link]

-

Synthesis of Quinoline and derivatives. [Link]

-

CPAchem. Safety data sheet - 2-Methylquinoline. [Link]

-

Different biological activities of quinoline. [Link]

-

PubMed. Biological activities of quinoline derivatives. [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

-

PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

-

OSTI.GOV. Reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile in the KOH—H₂O system. [Link]

-

SpectraBase. 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methylquinoline-2-carbonitrile | C11H8N2 | CID 338331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N/A|5-Methylquinoline-2-carbonitrile|BLD Pharm [bldpharm.com]

- 10. arctomsci.com [arctomsci.com]

- 11. 19051-05-9|3-Methylquinoline-2-carbonitrile|BLD Pharm [bldpharm.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 3-Methylquinoline(612-58-8) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. du.edu.eg [du.edu.eg]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemblink.com [chemblink.com]

- 19. cpachem.com [cpachem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

Physical and chemical properties of 3-Methylquinoline-2-carbonitrile

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylquinoline-2-carbonitrile

Abstract

Introduction and Scientific Context

3-Methylquinoline-2-carbonitrile belongs to the quinoline class of heterocyclic compounds, which are renowned for their broad spectrum of biological activities and their prevalence in medicinal chemistry. The quinoline scaffold is a key structural motif in numerous pharmaceuticals.[2] The incorporation of a nitrile (cyano) group at the 2-position and a methyl group at the 3-position introduces specific electronic and steric features that can significantly influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.

The nitrile group, in particular, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.[3] Its presence in a molecule like 3-Methylquinoline-2-carbonitrile suggests potential applications as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent itself, potentially targeting pathways where quinoline derivatives have shown promise, such as in oncology or infectious diseases.[2][4]

Physicochemical Properties

Direct experimental data for the physical properties of 3-Methylquinoline-2-carbonitrile are not widely published. However, we can infer its likely characteristics by examining related structures.

| Property | Value / Predicted Characteristic | Source / Rationale |

| CAS Number | 19051-05-9 | [1] |

| Molecular Formula | C₁₁H₈N₂ | [5] |

| Molecular Weight | 168.20 g/mol | [5] |

| IUPAC Name | 3-methylquinoline-2-carbonitrile | [5] |

| Appearance | Predicted: White to off-white or pale yellow solid | Based on related compounds like 2-chloroquinoline-3-carbonitrile (solid) and 3-isoquinolinecarbonitrile (white to yellow crystalline powder).[6] |

| Melting Point | Predicted: > 100 °C | The related 2-chloroquinoline-3-carbonitrile has a melting point of 164-168 °C, and 3-isoquinolinecarbonitrile melts at 126-128 °C.[6] The presence of the polar nitrile group and the planar quinoline ring suggests strong intermolecular interactions, leading to a solid state with a relatively high melting point compared to 3-methylquinoline (mp 16-17 °C).[7] |

| Boiling Point | Not available; likely decomposes at high temperatures | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in alcohols; likely insoluble in water. | The quinoline core provides some hydrophobicity, while the nitrile group adds polarity. General solubility patterns for similar heterocyclic compounds support this prediction. |

Spectroscopic Profile (Predicted)

While experimental spectra for 3-Methylquinoline-2-carbonitrile are not available in public databases, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring system.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.8 ppm. This is consistent with the chemical shift of the methyl group in 3-methylquinoline.[8]

-

Aromatic Protons (Quinoline Ring): Five protons on the quinoline ring system will likely appear as a series of doublets, triplets, and multiplets in the aromatic region (δ 7.5-8.5 ppm). The exact coupling patterns and chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all 11 carbon atoms in the molecule.

-

Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-120 ppm.[9]

-

Methyl Carbon (-CH₃): A signal for the methyl carbon should appear in the aliphatic region, likely around δ 15-20 ppm.

-

Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system will resonate in the δ 120-150 ppm range.[10] Quaternary carbons, such as C2 and C3, will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the nitrile group.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 168.

-

Fragmentation: Common fragmentation patterns for quinolines may be observed. The stability of the quinoline ring suggests that the molecular ion will be relatively intense.

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Methylquinoline-2-carbonitrile can be envisioned starting from 2-chloro-3-methylquinoline. This approach involves a nucleophilic aromatic substitution reaction to introduce the nitrile group.

Caption: Proposed synthesis of 3-Methylquinoline-2-carbonitrile.

Detailed Protocol (Hypothetical):

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-methylquinoline (1 eq.), copper(I) cyanide (1.2-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: The reaction mixture is heated to 150-200 °C under a nitrogen atmosphere and stirred vigorously for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 3-Methylquinoline-2-carbonitrile.

Chemical Reactivity

The reactivity of 3-Methylquinoline-2-carbonitrile is governed by its three key functional components: the quinoline nitrogen, the nitrile group, and the methyl group.

Caption: Key reaction pathways for 3-Methylquinoline-2-carbonitrile.

-

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-methylquinoline-2-carboxylic acid) or amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine, (3-methylquinolin-2-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to introduce a flexible aminomethyl side chain.

-

-

Reactions involving the Quinoline Ring:

-

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution reactions such as nitration or halogenation. The positions of substitution (typically C5 and C8) will be directed by the existing substituents.

-

-

Reactions of the Methyl Group:

-

While the methyl group on a quinoline ring is generally not as reactive as in 2- or 4-methylquinolines, it may undergo condensation reactions under specific conditions, particularly if activated.

-

Analytical Protocol: Purity Determination by HPLC

A robust and reliable method for determining the purity of 3-Methylquinoline-2-carbonitrile is essential. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

-

-

Sample Preparation: Accurately weigh approximately 1 mg of 3-Methylquinoline-2-carbonitrile and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm (or scan for optimal wavelength).

-

Gradient Program: A typical gradient might be: 0-20 min, 20% to 80% B; 20-25 min, 80% to 95% B; 25-30 min, hold at 95% B; followed by re-equilibration. An isocratic method can be developed for routine analysis once the retention time is established.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for 3-Methylquinoline-2-carbonitrile, precautions should be based on data for structurally similar and potentially hazardous compounds, such as other quinoline derivatives and organic nitriles.[7]

-

Hazard Statements (Inferred):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer (based on some quinoline derivatives).[7]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

Conclusion

3-Methylquinoline-2-carbonitrile is a compound of significant interest for synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its properties can be constructed through the analysis of related compounds. This guide provides a robust, scientifically-grounded framework for its physical and chemical characteristics, a plausible synthetic strategy, and essential protocols for its analysis and safe handling. As research into novel quinoline derivatives continues to expand, this foundational knowledge will be invaluable for scientists and developers working at the forefront of chemical and pharmaceutical innovation.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

PubChem. 3-Methylquinoline | C10H9N | CID 11926. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]

-

National Institute of Standards and Technology. Quinoline, 3-methyl- - the NIST WebBook. [Link]

-

Elsevier. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChem. 3-Methylquinoline-2-carbonitrile | C11H8N2 | CID 338331. [Link]

-

SpectraBase. 3-Methylquinoline - Optional[1H NMR] - Spectrum. [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. [Link]

-

ChemSynthesis. 3-isoquinolinecarbonitrile - Synthesis and physical properties. [Link]

-

ResearchGate. Representative bioactive derivatives of 2‐cyano quinoline/pyridine. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

-

OSTI.gov. Reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile in the KOH—H{sub 2}O system. [Link]

-

SpectraBase. 3-Methyl-2(1H)-quinolinone - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 3-Methylquinoline - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. 3-Methylquinoline - Optional[FTIR] - Spectrum. [Link]

-

National Institutes of Health. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]

-

PubChem. 3-Hydroxyquinoline-2-carbonitrile | C10H6N2O | CID 598421. [Link]

-